molecular formula C20H16O B3032603 2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone CAS No. 27644-00-4

2-([1,1'-Biphenyl]-4-yl)-1-phenylethanone

Cat. No. B3032603
CAS RN: 27644-00-4
M. Wt: 272.3 g/mol
InChI Key: HZXXIQLDHPWKLO-UHFFFAOYSA-N
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Description

The compound “2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone” is an organic compound consisting of a biphenyl group and a phenylethanone group . The biphenyl group is a type of aromatic hydrocarbon that consists of two connected phenyl rings . Phenylethanone, also known as acetophenone, is a simple aromatic ketone .


Molecular Structure Analysis

The molecular structure of “2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone” would likely be a complex arrangement due to the presence of the biphenyl and phenylethanone groups . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving “2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone” would depend on the specific functional groups present in the molecule. Biphenyl compounds can undergo various reactions such as oxidation, reduction, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone” would depend on its molecular structure. Properties such as melting point, boiling point, solubility, and reactivity could be determined through experimental analysis .

Scientific Research Applications

Covalent Organic Frameworks (COFs)

This compound has been used in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from their well-ordered nanopores which are designable, tunable, and modifiable through pore engineering .

Hierarchical Porosity

The compound has been used to fabricate dual-pore COFs with kgm topology . This has led to the development of heteropore COFs , which possess multiple-pore skeletons and thus exhibit hierarchical porosity .

Aggregation-Induced Emission (AIE)

The compound has been used in building blocks containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety . This has been used to fabricate dual-pore COFs .

Polychlorinated Biphenyls (PCBs)

The compound has been used in the manufacture of Polychlorinated Biphenyls (PCBs) . PCBs were used primarily as electrical insulating fluids in capacitors and transformers and also as hydraulic, heat transfer, and lubricating fluids .

Plasticizers and Fire Retardants

PCBs were blended with other chemicals as plasticizers and fire retardants and used in a range of products including caulks, adhesives, plastics, and carbonless copy paper .

Antibacterial Activity

Some compounds related to “2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone” have exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

Mechanism of Action

The mechanism of action would depend on the application of “2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone”. For instance, if used as a pharmaceutical, the mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards associated with “2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone” would depend on its specific physical and chemical properties. For instance, similar compounds like biphenyl are considered hazardous and can cause skin irritation and serious eye irritation .

Future Directions

The future directions for research on “2-([1,1’-Biphenyl]-4-yl)-1-phenylethanone” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

1-phenyl-2-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c21-20(19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXXIQLDHPWKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304769
Record name 2-([1,1'-Biphenyl]-4-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27644-00-4
Record name 27644-00-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-([1,1'-Biphenyl]-4-yl)-1-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under N2, to a mixture of 2-(biphenyl-4-yl)-N-methoxy-N-methylacetamide (500 mg, 1.96 mmol) in anhydrous THF was added phenylmagnesium bromide (5 mL, 5 mmol) at −78° C., and the mixture was stirred for 3 hours. When TLC indicated that the starting material was consumed, the reaction mixture was diluted with EtOAc, washed with water and brine, concentrated, and purified by column chromatography (PE:EtOAc=20:1) to give Intermediate 5 (430 mg, yield 80.7%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
80.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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